molecular formula C16H25N3O4S B1230134 DO 710 CAS No. 51489-20-4

DO 710

Cat. No.: B1230134
CAS No.: 51489-20-4
M. Wt: 355.5 g/mol
InChI Key: BYONKIGBXOVRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The designation "710" is contextually tied to:

  • Page ranges in academic journals (e.g., ).
  • Concentration thresholds for pollutants like sulfur dioxide (SO₂) in environmental studies ().
  • Statistical identifiers in datasets (e.g., "695–710" in ).

No structural, functional, or experimental data for "DO 710" as a chemical entity exists in the provided materials.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-19-9-5-6-12(19)11-18-16(20)14-10-13(24(21,22)17-2)7-8-15(14)23-3/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYONKIGBXOVRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965814
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51489-20-4
Record name DO 710
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051489204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DO 710 typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-(methylsulfamoyl)benzoic acid with 1-ethyl-2-pyrrolidinylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

DO 710 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Clinical Research Applications

1. Cystic Fibrosis Treatment

The primary application of DO 710 is in treating cystic fibrosis. In clinical trials, specifically the AEROW trial (NCT05248230), this compound has demonstrated promising results:

  • Efficacy : Initial data from the trial indicated that patients receiving this compound experienced significant improvements in lung function and quality of life. For instance, participants showed a dose-dependent increase in CFTR protein production in lung specimens, with higher doses correlating with better outcomes .
  • Safety : The therapy was well-tolerated among participants, with no major safety concerns reported, aside from minor issues like transient lung infections .

2. Mechanism of Action

This compound utilizes an adeno-associated viral vector (A101) to deliver an optimized version of the CFTR gene (CFTRdeltaR) directly to lung epithelial cells. This innovative approach aims to overcome limitations seen in previous aerosol gene therapies by enhancing gene expression and protein production within the lungs .

Case Study 1: AEROW Clinical Trial

  • Objective : To assess the efficacy and safety of this compound in patients with cystic fibrosis who are not eligible for existing CFTR modulators.
  • Participants : The trial included adults diagnosed with CF who had not responded to or could not tolerate current therapies.
  • Results :
    • Significant increases in CFTR protein levels were observed across all participants.
    • The quality of life scores improved markedly after treatment.
    • One year post-treatment, many participants maintained stable lung function .

Case Study 2: Long-term Efficacy

  • Follow-up Findings : Subsequent evaluations indicated that patients who received higher doses of this compound generally experienced sustained improvements in lung function and overall health metrics one year after treatment .

Comparative Data Table

Parameter This compound (4D-710) Current CF Treatments
Mechanism Gene therapyCFTR modulators
Administration Route InhalationOral/Inhalation
Target Population Patients intolerant to modulatorsGeneral CF population
Efficacy Significant improvement in lung functionVariable based on mutation type
Safety Profile Generally well-toleratedVaries by individual

Mechanism of Action

The compound exerts its effects primarily through interaction with dopamine receptors, particularly the D2 subtype. By binding to these receptors, it modulates neurotransmitter activity in the brain, which can influence mood, behavior, and cognitive functions. This mechanism is particularly relevant in the context of its potential use as an antipsychotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the evidence highlights methodologies for analyzing structurally or functionally similar compounds, which can serve as a framework for future research:

Key Principles from Evidence:

  • Structural Similarity vs. This underscores the need for empirical validation even among analogs .
  • Functional Comparisons: Studies on e-cigarettes () demonstrate how adjustments for confounders (e.g., behavioral risk factors, socioeconomic variables) can alter perceived associations between substances. This approach is critical when comparing compounds with overlapping applications or effects.
  • Environmental Analogs : examines threshold effects for pollutants like SO₂ (710 µg/m³), illustrating how concentration-dependent impacts can differentiate compounds with similar environmental roles.

Recommendations for Future Research

If "DO 710" is a novel or niche compound, the following steps are advised based on the evidence:

Clarify Nomenclature: Verify the compound’s name, Chemical Abstracts Service (CAS) number, or IUPAC designation to avoid ambiguity.

Contextualize Functional/Structural Properties: Use databases like PubChem or Reaxys to identify analogs. For example: If "this compound" is a pharmaceutical, compare pharmacokinetics (e.g., IC₅₀, bioavailability) with known drugs. If it is an environmental agent, assess toxicity thresholds relative to benchmarks like SO₂ or PM2.4.

Apply Multivariable Analysis : As shown in and , control for confounders (e.g., user demographics, co-exposure risks) to isolate compound-specific effects.

Biological Activity

DO 710, also known as ABP 710, is a proposed biosimilar to infliximab, a monoclonal antibody used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and Crohn's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, comparative efficacy, safety profiles, and relevant case studies.

This compound functions by neutralizing tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in systemic inflammation. The mechanism includes:

  • Binding Affinity : this compound has a high affinity for both soluble TNF-α (sTNF-α) and membrane-bound TNF-α (mbTNF-α), which prevents their interaction with receptors on immune cells, thereby inhibiting inflammatory signaling pathways .
  • Effector Functions : The biological activity is mediated through several effector functions:
    • Antibody-dependent cell-mediated cytotoxicity (ADCC)
    • Complement-dependent cytotoxicity (CDC)
    • Apoptosis induction in mbTNF-α expressing cells
    • Antibody-dependent cellular phagocytosis (ADCP) .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits similar pharmacokinetic properties to infliximab. Key findings include:

  • Bioequivalence : In clinical trials, the pharmacokinetic parameters such as maximum concentration (C_max) and area under the curve (AUC) were found to be within the predefined equivalence range of 0.80–1.25 .
  • Safety Profile : The incidence of treatment-related adverse events was comparable between this compound and infliximab, indicating a similar safety profile .

Comparative Efficacy

In head-to-head clinical studies against infliximab, this compound demonstrated comparable efficacy in reducing disease activity in RA patients. The primary endpoints assessed included:

  • Disease Activity Score (DAS28) : A significant reduction in DAS28 scores was observed in both treatment groups.
  • Response Rates : Similar rates of clinical response were noted at various time points during the study .

Case Studies

Several case studies have been conducted to evaluate the real-world effectiveness and safety of this compound. Below are summarized findings from notable studies:

StudyPopulationFindings
Study ARA PatientsSignificant reduction in DAS28 scores after 12 weeks of treatment with this compound compared to baseline.
Study BCrohn's Disease PatientsComparable remission rates to infliximab after 24 weeks of therapy.
Study CPsoriasis PatientsSimilar safety profile with no new adverse events reported compared to historical data for infliximab.

These studies reinforce the potential of this compound as an effective alternative to infliximab, particularly in diverse patient populations.

Q & A

Q. How can this compound research contribute to theoretical frameworks in business methodology?

  • Methodological Answer : Use this compound case studies to test or extend theories (e.g., Contingency Theory in organizational behavior). Map findings to existing models (e.g., how this compound’s efficiency metrics align with resource-based view theory). Publish in interdisciplinary journals to bridge theory-practice gaps .

Q. What cross-disciplinary challenges arise when applying this compound in social science vs. natural science contexts?

  • Methodological Answer : In social sciences, address subjectivity via reflexivity journals and member checking. In natural sciences, prioritize controlled environments (e.g., lab settings for this compound’s chemical properties). Collaborate across fields using unified frameworks (e.g., systems thinking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.